![molecular formula C11H13Cl2NO3S B4614402 4-[(2,6-dichlorobenzyl)sulfonyl]morpholine](/img/structure/B4614402.png)
4-[(2,6-dichlorobenzyl)sulfonyl]morpholine
Overview
Description
4-[(2,6-dichlorobenzyl)sulfonyl]morpholine is a useful research compound. Its molecular formula is C11H13Cl2NO3S and its molecular weight is 310.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.9993198 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Modulating Activity
4-[(2,6-dichlorobenzyl)sulfonyl]morpholine, belonging to the sulfonamides class with a morpholine group, demonstrates antimicrobial properties. A study revealed its modulating activity against multi-resistant strains of bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, and Candida species, enhancing the effectiveness of certain antibiotics (Oliveira et al., 2015).
Synthesis and Antimicrobial Potency
The synthesis of this compound derivatives and their antimicrobial activity has been explored, showing promising results against various bacterial and fungal strains. These studies highlight its potential in developing new antimicrobial agents (Janakiramudu et al., 2017).
Enzyme Inhibition
Research into aromatic sulfonamide inhibitors of carbonic anhydrases has identified compounds with significant inhibitory effects, suggesting applications in medical treatments targeting specific isoenzymes for therapeutic effects (Supuran et al., 2013).
Chemical Synthesis and Drug Development
The compound's role in chemical syntheses, such as in the development of antidepressant drugs through efficient methodology using sulfinamides, underscores its utility in pharmaceutical manufacturing (Fritz et al., 2011).
Ionic Liquids and Biodegradability
This compound-based ionic liquids have been synthesized, with investigations into their physicochemical properties, cytotoxicity, and biodegradability. This research provides insights into the environmental impact and potential applications of such compounds in green chemistry (Pernak et al., 2011).
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methylsulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-10-2-1-3-11(13)9(10)8-18(15,16)14-4-6-17-7-5-14/h1-3H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBKGJXBDZCAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614319.png)
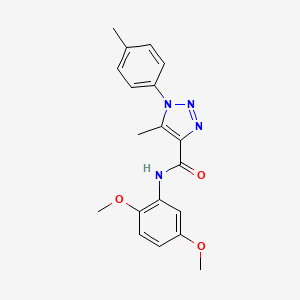
![5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B4614325.png)
![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B4614335.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4614357.png)
![4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4614364.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4614369.png)
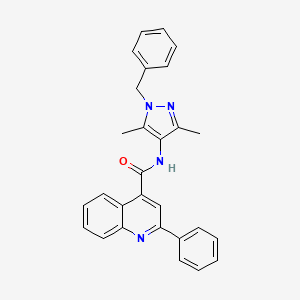
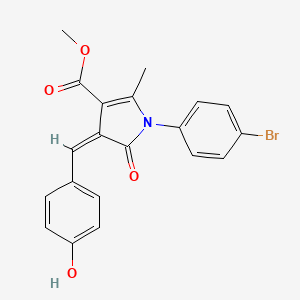
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4614388.png)
![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4614389.png)
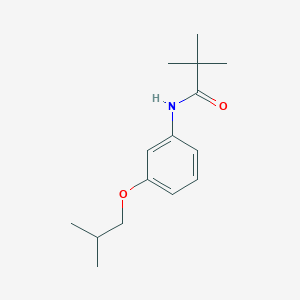
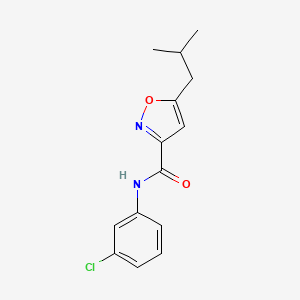
![N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4614424.png)
